molecular formula C17H15N3O3 B401185 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 152192-64-8

1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B401185
CAS No.: 152192-64-8
M. Wt: 309.32g/mol
InChI Key: LASNDSHWBVPSLM-UHFFFAOYSA-N
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Description

1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring system. The compound’s structure imparts unique chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, providing two regioisomeric pyrazoles . The reaction conditions are mild, often requiring reflux in ethanol for several hours to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of amino-phenyl derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    Pyrazole: A basic structure similar to the compound but lacks the nitro and phenyl substituents.

    Indole: Another heterocyclic compound with a similar aromatic ring system but different nitrogen positioning.

    Imidazole: Contains a five-membered ring with two non-adjacent nitrogen atoms, showing different chemical properties.

Uniqueness: 1-acetyl-5-{2-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities

Properties

CAS No.

152192-64-8

Molecular Formula

C17H15N3O3

Molecular Weight

309.32g/mol

IUPAC Name

1-[3-(2-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C17H15N3O3/c1-12(21)19-17(14-9-5-6-10-16(14)20(22)23)11-15(18-19)13-7-3-2-4-8-13/h2-10,17H,11H2,1H3

InChI Key

LASNDSHWBVPSLM-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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